molecular formula C10H15N3O3 B1528141 tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate CAS No. 1240598-70-2

tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate

Cat. No.: B1528141
CAS No.: 1240598-70-2
M. Wt: 225.24 g/mol
InChI Key: GFXUHFCSLSPGKZ-UHFFFAOYSA-N
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Description

Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The Boc group is stable towards most nucleophiles and bases, making it a popular choice for protecting amino groups during synthesis .

Chemical Reactions Analysis

Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) can react with the compound.

Scientific Research Applications

Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate is used in various scientific research applications, including:

    Chemistry: It is used as a protecting group for amino acids and peptides during synthesis.

    Biology: The compound is involved in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate involves the protection of amino groups through the formation of Boc derivatives. The Boc group is stable under basic conditions and can be cleaved under acidic conditions, allowing for selective deprotection during synthesis . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates .

Comparison with Similar Compounds

Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate can be compared with other similar compounds such as:

  • tert-Butyl (4-methylpyridin-2-yl)carbamate
  • tert-Butyl (4-hydroxyphenyl)carbamate

These compounds share similar protective group chemistry but differ in their specific applications and reactivity patterns. The unique aspect of this compound lies in its stability and versatility in various chemical reactions and applications .

Properties

IUPAC Name

tert-butyl N-[(6-oxo-1H-pyrimidin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-6-7-11-5-4-8(14)13-7/h4-5H,6H2,1-3H3,(H,12,15)(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXUHFCSLSPGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856390
Record name tert-Butyl [(6-oxo-1,6-dihydropyrimidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240598-70-2
Record name tert-Butyl [(6-oxo-1,6-dihydropyrimidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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